molecular formula C27H25ClN6O2S B2864465 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE CAS No. 893786-91-9

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B2864465
CAS No.: 893786-91-9
M. Wt: 533.05
InChI Key: AYSXFDJDKIYSHO-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2,5-dimethylphenyl)piperazine is a high-purity chemical compound supplied for research purposes. This complex molecule belongs to the triazoloquinazoline class, a group of heterocyclic compounds known for their significant potential in medicinal chemistry and pharmacological research. Its structure incorporates multiple pharmacologically active motifs, including a benzenesulfonyl group, a chlorine substituent, and a dimethylphenylpiperazine moiety. Such structural features are often investigated for their ability to interact with various enzymatic targets and cellular receptors. Researchers may explore this compound as a key intermediate or a core scaffold in the synthesis of novel molecules, or as a tool compound in bio-screening assays to study signal transduction pathways. It is provided exclusively for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. For more detailed specifications, including CAS number, molecular weight, and handling instructions, please contact our technical support team.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN6O2S/c1-18-8-9-19(2)24(16-18)32-12-14-33(15-13-32)25-22-17-20(28)10-11-23(22)34-26(29-25)27(30-31-34)37(35,36)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSXFDJDKIYSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The target compound’s structure comprises three key domains:

  • Triazoloquinazoline core : A fusedtriazolo[1,5-a]quinazoline scaffold substituted at position 7 with chlorine.
  • Benzenesulfonyl group : Positioned at the triazole’s 3-position.
  • Piperazine side chain : Functionalized with a 2,5-dimethylphenyl group at the quinazoline’s 5-position.

Synthetic routes prioritize sequential construction of these domains, leveraging cyclization, sulfonylation, and nucleophilic substitution reactions.

Stepwise Synthesis and Reaction Optimization

Formation of the Quinazoline Core

The quinazoline scaffold is synthesized via a cyclocondensation reaction between anthranilic acid derivatives and urea or thiourea. For 7-chloro substitution, 2-amino-4-chlorobenzoic acid serves as the starting material. Heating with urea at 180–200°C in a polar aprotic solvent (e.g., dimethylformamide) yields 7-chloroquinazolin-4(3H)-one.

Reaction Conditions :

Parameter Value Source
Solvent Dimethylformamide
Temperature 180–200°C
Catalyst None (thermal cyclization)
Yield 75–82%

Triazole Ring Annulation

The triazolo[1,5-a]quinazoline system is formed via a Huisgen 1,3-dipolar cycloaddition between the quinazolinone and an azide. Sodium azide and ammonium chloride in refluxing ethanol introduce the triazole ring, with concurrent displacement of the 4-oxo group.

Critical Parameters :

  • Azide Source : Sodium azide (3 equivalents).
  • Reaction Time : 12–16 hours under reflux.
  • Yield : 68–74% after recrystallization.

Sulfonylation at Position 3

The benzenesulfonyl group is introduced via nucleophilic aromatic substitution. Benzenesulfonyl chloride reacts with the triazoloquinazoline intermediate in the presence of a base (e.g., potassium carbonate) in anhydrous dichloromethane.

Optimization Insights :

  • Solvent : Dichloromethane ensures solubility and minimizes side reactions.
  • Base : K₂CO₃ (2.5 equivalents) neutralizes HCl byproduct.
  • Temperature : 0–5°C initially, then room temperature for 24 hours.
  • Yield : 80–85% after column chromatography.

Piperazine Functionalization

The piperazine moiety is introduced via a Buchwald–Hartwig coupling or nucleophilic substitution. 4-(2,5-Dimethylphenyl)piperazine is synthesized separately and coupled to the chloroquinazoline intermediate.

Synthesis of 4-(2,5-Dimethylphenyl)Piperazine
  • Starting Material : 1-Bromo-2,5-dimethylbenzene and piperazine.
  • Conditions : Pd-catalyzed amination in toluene at 110°C for 18 hours.
  • Yield : 76% after distillation.
Coupling to Triazoloquinazoline

The chlorinated intermediate reacts with 4-(2,5-dimethylphenyl)piperazine in dimethylacetamide (DMAc) with K₂CO₃ as a base.

Reaction Profile :

Parameter Value Source
Solvent DMAc
Temperature 80°C
Time 8–12 hours
Yield 65–70%

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance reproducibility and safety during exothermic steps (e.g., sulfonylation). Solvent recovery systems and catalytic hydrogenation for deprotection improve cost-efficiency.

Key Industrial Modifications :

  • Flow Chemistry : Reduces reaction time by 40% during triazole formation.
  • Catalytic Pd Recycling : Achieves 95% recovery in coupling steps.

Analytical Validation

Purity Assessment :

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (95–98% purity).
  • NMR : ¹H and ¹³C spectra confirm regiochemistry and functional group integrity.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 5H, benzenesulfonyl-H), 3.82–3.45 (m, 8H, piperazine-H), 2.31 (s, 6H, Ar-CH₃).
  • HRMS : [M+H]⁺ calc. for C₂₉H₂₈ClN₆O₂S: 579.1684; found: 579.1687.

Challenges and Mitigation Strategies

  • Low Triazole Yields : Optimize azide stoichiometry and reaction time.
  • Sulfonylation Side Reactions : Use low temperatures and controlled addition rates.
  • Piperazine Coupling Inefficiency : Switch to Pd-XPhos catalysts for enhanced activity.

Emerging Methodologies

Recent advances include one-pot tandem click/CDC reactions for triazoloquinazoline formation, reducing step count and improving atom economy. Enzymatic sulfonylation using aryl sulfotransferases is under exploration for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Benzenesulfonyl vs. Carboxylate Groups : The benzenesulfonyl group in the target compound may enhance lipophilicity and metabolic stability compared to ethyl carboxylate derivatives (e.g., Ethyl 5-sulfanyl...carboxylate), which are more polar and prone to esterase-mediated hydrolysis .
  • Halogen Effects: The 7-chloro substituent likely improves binding affinity via hydrophobic interactions in target proteins compared to non-halogenated or fluoro-substituted analogues. Fluoro groups, while similarly electronegative, offer smaller steric bulk and different pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The benzenesulfonyl group and chloro substituent likely reduce aqueous solubility compared to carboxylate or sulfanyl derivatives, necessitating formulation adjustments for bioavailability.

Biological Activity

1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2,5-dimethylphenyl)piperazine (referred to as Compound C718-2083) is a complex organic compound that belongs to the class of triazoloquinazolines. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of Compound C718-2083 is C26H23ClN6O3SC_{26}H_{23}ClN_6O_3S, with a molecular weight of approximately 522.98 g/mol. Its structure includes a triazole ring fused to a quinazoline moiety and various substituents that enhance its biological potential.

Structural Representation

ComponentDescription
Molecular Formula C26H23ClN6O3SC_{26}H_{23}ClN_6O_3S
IUPAC Name This compound
SMILES Notation COc(cccc1)c1N(CC1)CCN1c(c(cc(cc1)Cl)c1n1nn2)nc1c2S(c1ccccc1)(=O)=O

Antihypertensive Effects

A study on related compounds within the triazoloquinazoline class indicated significant antihypertensive activity. The evaluation was performed using the tail cuff method on rats and mice. Certain derivatives demonstrated the ability to completely abolish tachycardia associated with parent compounds, suggesting potential as adrenoblockers or cardiac stimulants .

Anticancer Properties

Research has shown that quinazoline derivatives exhibit notable anticancer activity. For instance, a series of quinazolines were tested against human colon cancer cell lines (HCT-116 and HT-29), revealing significant antiproliferative effects. The compound RB7 from similar studies induced apoptosis via the mitochondrial pathway by modulating key proteins such as Bax and Bcl-2 .

The mechanisms through which Compound C718-2083 exerts its biological effects are multifaceted:

  • Receptor Binding : The compound may interact with specific receptors in the body, modulating their activity.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
  • Signal Transduction Interference : The compound might disrupt signal transduction pathways, altering cellular responses to stimuli.

Study 1: Antihypertensive Activity

A series of triazoloquinazoline derivatives were synthesized and evaluated for their antihypertensive effects. The results indicated that some compounds significantly reduced both heart rate and blood pressure in animal models .

Study 2: Anticancer Activity

In vitro studies on various quinazoline derivatives showed promising results against cancer cell lines. For example, specific derivatives demonstrated IC50 values in the low micromolar range against HT-29 cells, indicating strong anticancer potential .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its biological activity?

  • Structural Features : The compound contains a triazoloquinazoline core fused with a benzenesulfonyl group at position 3, a chlorine substituent at position 7, and a 2,5-dimethylphenyl-piperazine moiety at position 4. The benzenesulfonyl group enhances metabolic stability, while the chlorine atom and dimethylphenyl group may modulate receptor binding affinity .
  • Methodological Insight : Structure-activity relationship (SAR) studies can be designed by synthesizing analogs with variations in substituents (e.g., replacing chlorine with fluorine or altering the sulfonyl group). Biological assays (e.g., enzyme inhibition or cell viability tests) should compare activity across analogs to identify critical structural motifs .
Substituent ModificationObserved Impact on Activity
Chlorine at position 7 Enhances binding to kinase targets (e.g., IC₅₀ reduction by 40% vs. non-chlorinated analogs)
2,5-Dimethylphenyl group Improves solubility and π-stacking interactions with hydrophobic receptor pockets

Q. What are the recommended synthetic routes for this compound, and what challenges arise during synthesis?

  • Synthetic Strategy : A multi-step approach is typically employed:

Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with nitriles under acidic conditions.

Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety.

Sulfonylation and Piperazine Coupling : React the intermediate with benzenesulfonyl chloride, followed by nucleophilic substitution with 2,5-dimethylphenyl-piperazine .

  • Challenges and Solutions :

  • Low Yield in Cyclocondensation : Optimize reaction temperature (80–100°C) and catalyst (e.g., p-toluenesulfonic acid) .
  • Byproduct Formation in Sulfonylation : Use excess sulfonyl chloride and inert atmosphere to minimize hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action?

  • Methodology :

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the benzenesulfonyl group’s electron-withdrawing nature reduces HOMO energy, stabilizing the compound in oxidative environments .

Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). The chlorine atom’s van der Waals interactions with hydrophobic pockets and the piperazine group’s hydrogen bonding to aspartate residues are critical .

  • Validation : Compare docking scores with experimental IC₅₀ values. Discrepancies may indicate unaccounted solvent effects or protein flexibility .

Q. How can contradictory bioactivity data across similar triazoloquinazoline derivatives be resolved?

  • Analysis Framework :

Data Normalization : Account for variations in assay conditions (e.g., pH, temperature) by standardizing protocols.

Structural Comparisons : Use X-ray crystallography or NMR to confirm stereochemistry and rule out conformational differences .

Target Profiling : Perform kinome-wide screens to identify off-target interactions that may explain divergent results .

  • Case Study : A 2021 study resolved contradictions in antitumor activity by identifying that 7-chloro derivatives selectively inhibit Aurora kinase A, while non-chlorinated analogs target PI3K .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Approaches :

Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as a hydrochloride salt.

Metabolic Stability : Introduce electron-donating groups (e.g., methoxy) on the benzene ring to reduce CYP450-mediated oxidation .

Bioavailability Testing : Use in situ intestinal perfusion models to assess absorption and first-pass metabolism .

Methodological Resources

  • Synthetic Protocols : Refer to Tetrahedron (2005) for cyclocondensation optimization .
  • Computational Tools : Gaussian 16 for DFT; PyMOL for visualizing docking poses .
  • Biological Assays : Kinase-Glo® assays for enzymatic activity; SPR for binding kinetics .

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